5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate

Lipophilicity Polar surface area Drug-likeness

5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate (CAS 380556-52-5) is a fully synthetic, poly‑functionalised quinoline derivative belonging to the 8‑quinolyl ester subclass. Its molecular formula is C₂₃H₂₃ClN₂O₅ (MW 442.9) and it features a 5‑chloro substituent, a 7‑(morpholin‑4‑ylmethyl) side chain, and a 3,4‑dimethoxybenzoate ester moiety at the 8‑position.

Molecular Formula C23H23ClN2O5
Molecular Weight 442.9 g/mol
Cat. No. B12159500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate
Molecular FormulaC23H23ClN2O5
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3)OC
InChIInChI=1S/C23H23ClN2O5/c1-28-19-6-5-15(13-20(19)29-2)23(27)31-22-16(14-26-8-10-30-11-9-26)12-18(24)17-4-3-7-25-21(17)22/h3-7,12-13H,8-11,14H2,1-2H3
InChIKeyBOVHEGHIGIZTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate – Core Chemical Identity & Procurement Starting Point


5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate (CAS 380556-52-5) is a fully synthetic, poly‑functionalised quinoline derivative belonging to the 8‑quinolyl ester subclass. Its molecular formula is C₂₃H₂₃ClN₂O₅ (MW 442.9) and it features a 5‑chloro substituent, a 7‑(morpholin‑4‑ylmethyl) side chain, and a 3,4‑dimethoxybenzoate ester moiety at the 8‑position . The compound is catalogued in the ZINC database (ZINC12759004) with a calculated AlogP of 3.25 and a topological polar surface area (tPSA) of 80 Ų, placing it in a moderately lipophilic, Rule‑of‑5 compliant chemical space with zero H‑bond donors [1]. It is currently offered as a research‑grade small molecule and is structurally related to a cluster of quinoline esters that have been evaluated in high‑throughput screening campaigns archived in ChEMBL and PubChem [2].

1. Hit-to-lead optimization: moderate lipophilicity and elevated polarity may support multiparameter tuning
2. Prodrug research: zero H-bond donor ester blocks phase‑II conjugation, enabling intracellular release of the 8‑hydroxyquinoline core
3. Salt-form screening: morpholinomethyl group provides an ionizable centre and salt‑formation capability for solubility and formulation studies

Why In‑Class 8‑Quinolyl Esters Cannot Simply Substitute for 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate


The 8‑quinolyl ester scaffold is exquisitely sensitive to both the nature of the ester acyl group and the presence of the 7‑morpholinomethyl substituent. Simply interchanging the ester moiety – for example, swapping the 3,4‑dimethoxybenzoate for a 3‑methoxybenzoate or a benzoate – alters the lipophilicity by >0.5 log units and the polar surface area by ≥20 Ų, which directly impacts passive permeability, solubility, and target‑binding pharmacophore complementarity [1]. Likewise, omission of the morpholinomethyl group (as in (5‑chloroquinolin‑8‑yl) 3,4‑dimethoxybenzoate) removes the basic nitrogen that governs ionisation state at physiological pH, changing both solubility and potential for salt formation . These structural perturbations are not cosmetic; they have been shown in closely related quinoline ester series to cause >100‑fold shifts in cellular potency and to invert selectivity profiles [2]. Consequently, generic substitution without explicit comparative data risks selecting a compound with fundamentally different physicochemical and biological behaviour, undermining reproducibility in medicinal chemistry, chemical biology, or drug‑discovery programmes.

This product
3,4‑dimethoxybenzoate ester – higher polarity, lower logP
Analog risk
3‑methoxybenzoate ester – lipophilicity shift may alter permeability, solubility, and binding profile
This product
Contains 7‑morpholinomethyl group – ionizable, enables salt formation
Analog risk
Des‑morpholinomethyl analog – lacks basic nitrogen, limiting solubility and formulation options

Head‑to‑Head Quantitative Evidence Differentiating 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate from Closest Analogs


Lipophilicity & Polarity Differentiation vs. 3‑Methoxybenzoate Analog (CHEMBL1599520)

The 3,4‑dimethoxybenzoate ester markedly reduces lipophilicity and increases polarity compared with the otherwise identical 3‑methoxybenzoate ester. The target compound registers an AlogP of 3.25 and a tPSA of 80 Ų, whereas the 3‑methoxybenzoate analog (CHEMBL1599520) displays an AlogP of 3.95 and a tPSA of only 60.89 Ų [1]. This represents a decrease in logP of 0.70 units and an increase in polar surface area of 19.11 Ų, shifts that are expected to reduce passive membrane permeability by approximately 3‑fold based on established logP‑permeability correlations while enhancing aqueous solubility [2].

Lipophilicity-Polarity
Cross-study comparable
ΔAlogP = −0.70 (more hydrophilic); ΔtPSA = +19.11 Ų (more polar) vs. 3‑methoxybenzoate analog
Supports solubility and reduced non‑specific binding review
Computed values; empirical permeability data to verify
Lipophilicity Polar surface area Drug-likeness

Predicted Metabolic Stability Advantage Over the Parent Alcohol (5‑Chloro-7-(morpholin-4-ylmethyl)quinolin-8‑ol, CAS 5596-37-2)

The 3,4‑dimethoxybenzoate ester functions as a reversible prodrug of the 8‑hydroxyquinoline intermediate. The alcohol precursor (CAS 5596-37-2) bears a free phenolic hydroxyl (H‑bond donors = 1) that is susceptible to rapid glucuronidation and sulfation. In contrast, the esterified target compound possesses zero H‑bond donors, blocking phase‑II conjugation at the 8‑position . While direct metabolic stability data for the target compound are not publicly available, the structural modification aligns with well‑characterized quinoline prodrug strategies: esterification of 8‑hydroxyquinolines has been shown to increase metabolic half‑life in human liver microsomes by ≥5‑fold [1]. The computed logP shift from an estimated ~2.0 for the alcohol to 3.25 for the ester further supports improved membrane permeation and potential for oral absorption [2].

Metabolic Stability
Class-level inference
Zero H‑bond donors block phase‑II conjugation; AlogP ≈ +1.25 vs. parent alcohol
Supports prodrug research for 8‑hydroxyquinoline series
In‑vitro microsomal stability data not available
Prodrug Metabolic stability First-pass metabolism

Binding Profile Contrast vs. Simple Benzoate Ester (BDBM65490) – Impact of Methoxy Substituents on Target Engagement

In a PubChem‑deposited HTS counterscreen, the unsubstituted benzoate ester analog (BDBM65490; CAS not assigned) exhibited an EC₅₀ > 500,000 nM against the assay target, indicating essentially no specific binding activity [1]. Although direct bioactivity data for the 3,4‑dimethoxybenzoate are not yet available in PubChem or ChEMBL, the presence of the two methoxy groups provides two additional H‑bond acceptors (total 6 vs. 4 in the benzoate) and increases the polar surface area by ~20 Ų [2]. In related quinoline ester series, introduction of a 3,4‑dimethoxy substitution pattern has been reported to improve IC₅₀ values by 5‑ to 20‑fold against kinase and GPCR targets through enhanced hydrogen‑bonding and π‑stacking interactions [3].

Target Engagement
Class-level inference
ΔHBA = +2 (6 vs 4); benzoate analog EC₅₀ > 500,000 nM in HTS counterscreen
May enhance target engagement in SAR studies
Direct binding data for this compound pending
Structure–activity relationship HTS counterscreen Selectivity

Solubility and Salt‑Formation Potential Conferred by the 7‑Morpholinomethyl Group vs. Des‑Morpholinomethyl Analog (CAS 301341-02-6)

The morpholin‑4‑ylmethyl substituent at position 7 introduces a tertiary amine with a predicted pKa of ~7.4, enabling protonation and salt formation under physiological or mildly acidic conditions. This structural feature is absent in (5‑chloroquinolin‑8‑yl) 3,4‑dimethoxybenzoate (CAS 301341-02-6), whose sole basic centre is the quinoline nitrogen (pKa ~4.5). As a result, the target compound exists predominantly in its positively charged form at pH 5–6, whereas the des‑morpholinomethyl analog remains neutral across the same range . This ionisation difference is expected to increase aqueous solubility by at least 10‑fold based on pH‑solubility relationships for tertiary‑amine‑containing drug‑like molecules [1]. Furthermore, the morpholine nitrogen provides an additional H‑bond acceptor and a site for forming crystalline hydrochloride or mesylate salts, facilitating purification and formulation [2].

Solubility & Salt
Cross-study comparable
Morpholine N (pKa ~7.4) enables protonation; estimated ≥10‑fold solubility increase vs. des‑morpholinomethyl analog
Supports salt‑form and formulation research
Experimental salt‑form solubility to validate
Ionisation Salt formation Aqueous solubility

High‑Value Application Scenarios for 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate Based on Comparative Evidence


Medicinal Chemistry Hit‑to‑Lead Campaigns Requiring Balanced Lipophilicity

When a screening hit contains a quinoline scaffold but suffers from excessive lipophilicity (logP > 4), the target compound′s AlogP of 3.25 and tPSA of 80 Ų make it a superior starting point for multiparameter optimisation. Its reduced logP compared with the 3‑methoxybenzoate analog (ΔlogP = −0.70) translates to lower hERG and phospholipidosis risk while retaining sufficient permeability for cellular activity [1].

Prodrug Strategy for 8‑Hydroxyquinoline‑Based Pharmacology

In programmes where the 8‑hydroxyquinoline pharmacophore is critical but phase‑II conjugation limits exposure, the 3,4‑dimethoxybenzoate ester serves as a masked prodrug. With zero H‑bond donors, it blocks direct glucuronidation/sulfation, and the ester linkage can be cleaved by intracellular esterases to release the active alcohol at the site of action .

Salt‑Based Formulation Development for Poorly Soluble Quinoline Leads

The morpholinomethyl group (predicted pKa ~7.4) enables the preparation of crystalline hydrochloride or mesylate salts, addressing the poor aqueous solubility that plagues many des‑morpholinomethyl quinoline esters. This directly supports pharmacokinetic and toxicology studies requiring intravenous or oral formulation at higher doses .

Chemical Biology Probe Design Targeting GPCR or Kinase Families

The additional methoxy substituent on the benzoate ring provides two extra H‑bond acceptors compared with the simple benzoate ester, which is expected to engage polar residues in ATP‑binding pockets or orthosteric GPCR sites. This structural feature, combined with the morpholine‑mediated solubility, makes the compound a rational choice for assembling target‑focused compound libraries [2].

Application
Selection Property
Validation Focus
Hit‑to‑lead lipophilicity optimization
Balanced AlogP (~3.25) and tPSA (~80 Ų)
Permeability‑solubility trade‑off and hERG/phospholipidosis liability review
8‑hydroxyquinoline prodrug studies
Zero H‑bond donor ester prodrug mask
Esterase cleavage and phase‑II evasion in target cells
Salt‑form screening for quinoline leads
Morpholine‑mediated ionization and salt formability
Aqueous solubility and formulation feasibility
Kinase/GPCR chemical probe design
Enhanced H‑bond acceptor count (6 vs 4 in simpler esters)
Target engagement and binding affinity SAR
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